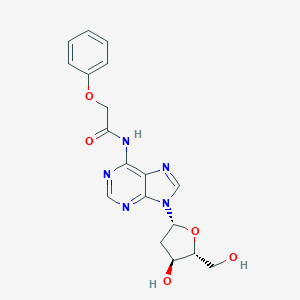

2'-Deoxy-N6-phenoxyacetyladenosine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O5/c24-7-13-12(25)6-15(28-13)23-10-21-16-17(19-9-20-18(16)23)22-14(26)8-27-11-4-2-1-3-5-11/h1-5,9-10,12-13,15,24-25H,6-8H2,(H,19,20,22,26)/t12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSKJANFAKYDDL-GZBFAFLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441262 | |

| Record name | 2'-Deoxy-N6-phenoxyacetyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110522-74-2 | |

| Record name | 2'-Deoxy-N6-phenoxyacetyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-Deoxy-N6-phenoxyacetyladenosine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-N6-phenoxyacetyladenosine is a chemically modified purine (B94841) nucleoside analog that plays a significant role in oligonucleotide synthesis and holds potential as an anticancer agent. As a derivative of 2'-deoxyadenosine, it is utilized as a protected building block in the solid-phase synthesis of custom DNA sequences, where the phenoxyacetyl group serves as a temporary protecting moiety for the exocyclic amine of adenine (B156593). Beyond its application in nucleic acid chemistry, its structural similarity to endogenous nucleosides suggests potential interactions with various cellular processes, including DNA synthesis and apoptosis, making it a compound of interest in cancer research and drug development. This technical guide provides a comprehensive overview of its properties, synthesis, and potential biological activities, supported by experimental methodologies and data.

Chemical and Physical Properties

This compound is characterized by the presence of a phenoxyacetyl group attached to the N6 position of the adenine base. This modification is crucial for its application in oligonucleotide synthesis as it prevents unwanted side reactions during the automated chemical synthesis process.

| Property | Value |

| Chemical Formula | C₁₈H₁₉N₅O₅ |

| Molecular Weight | 385.37 g/mol |

| CAS Number | 110522-74-2 |

| Appearance | White to off-white solid |

| Storage | Store at -20°C |

Role in Oligonucleotide Synthesis

The primary application of this compound is as a phosphoramidite (B1245037) building block in solid-phase oligonucleotide synthesis. The phenoxyacetyl (Pac) protecting group on the N6-amino group of deoxyadenosine (B7792050) is base-labile and can be removed under mild conditions, which is advantageous for the synthesis of oligonucleotides containing sensitive modifications.

Experimental Protocol: Incorporation into Oligonucleotides

Objective: To incorporate this compound into a custom DNA oligonucleotide using an automated DNA synthesizer.

Materials:

-

This compound-3'-CE Phosphoramidite

-

Standard DNA synthesis reagents (e.g., activator, capping reagents, oxidizing agent)

-

Controlled Pore Glass (CPG) solid support

-

Automated DNA synthesizer

Methodology:

-

Phosphoramidite Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration as recommended by the synthesizer manufacturer.

-

Synthesis Cycle: The incorporation follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain on the solid support using a solution of a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: Activation of the this compound phosphoramidite with an activator (e.g., tetrazole or a derivative) and subsequent coupling to the free 5'-hydroxyl group of the growing chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine mixture).

-

-

Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide to be added to the sequence.

Experimental Protocol: Cleavage and Deprotection

Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups.

Materials:

-

Oligonucleotide bound to CPG support

-

Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)

-

Potassium carbonate in methanol (B129727) (for ultra-mild deprotection)

Methodology:

-

Cleavage from Support: Transfer the CPG support with the synthesized oligonucleotide to a sealed vial. Add concentrated ammonium hydroxide or AMA and incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

-

Deprotection:

-

Standard Deprotection: Heat the vial containing the oligonucleotide and ammonium hydroxide at 55°C for 8-16 hours. This removes the phenoxyacetyl group from the adenine bases and the cyanoethyl groups from the phosphate backbone.[1][2]

-

Mild Deprotection: For oligonucleotides with sensitive modifications, a milder deprotection strategy is recommended. Incubate the oligonucleotide with a 0.05 M solution of potassium carbonate in anhydrous methanol at room temperature for 4-6 hours.[1] This condition effectively removes the phenoxyacetyl protecting group.[1]

-

-

Work-up: After deprotection, evaporate the ammonia (B1221849) or methanolic solution. The resulting oligonucleotide can be purified using methods such as HPLC or gel electrophoresis.

dot

Caption: Workflow for oligonucleotide synthesis incorporating this compound.

Potential Biological Activity as an Anticancer Agent

As a deoxyadenosine analog, this compound is of interest for its potential cytotoxic effects on cancer cells. Deoxyadenosine analogs are known to interfere with DNA synthesis and induce apoptosis.[3] While specific studies on the N6-phenoxyacetyl derivative are limited, the biological activities of related N6-substituted adenosine (B11128) analogs provide insights into its potential mechanisms of action.[4][5][6]

Inhibition of DNA Synthesis

Deoxyadenosine analogs can be phosphorylated intracellularly to their triphosphate forms, which can then compete with the natural deoxyadenosine triphosphate (dATP) for incorporation into DNA by DNA polymerases. This incorporation can lead to chain termination or disrupt the normal process of DNA replication, ultimately inhibiting cell proliferation.

Induction of Apoptosis

Many nucleoside analogs, including deoxyadenosine derivatives, have been shown to induce programmed cell death (apoptosis) in cancer cells.[3][6] The mechanisms can be multifaceted, involving the activation of caspase cascades, disruption of mitochondrial function, and the induction of DNA damage responses.[3] N6-benzyladenosine, a structurally related compound, has been shown to induce apoptosis linked to the activation of caspase-3.[6]

dot

Caption: Postulated mechanism of action for this compound in inducing apoptosis.

Future Directions

Further research is warranted to fully elucidate the biological activities of this compound. Key areas for future investigation include:

-

Quantitative Cytotoxicity Studies: Determining the IC50 values of this compound against a panel of cancer cell lines to assess its potency and selectivity.

-

Mechanism of Action Studies: Detailed investigation into its effects on DNA synthesis, cell cycle progression, and the specific signaling pathways involved in apoptosis induction.

-

In Vivo Efficacy: Evaluation of its antitumor activity in preclinical animal models.

-

Spectroscopic Characterization: Comprehensive analysis using NMR and mass spectrometry to provide a complete dataset for this compound.

The development of novel nucleoside analogs remains a promising avenue in cancer therapy. A thorough understanding of the chemical and biological properties of compounds like this compound is essential for advancing their potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N⁶-Alkyladenosines: Synthesis and evaluation of in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Application of N6-phenoxyacetyl-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-phenoxyacetyl-deoxyadenosine is a chemically modified nucleoside that plays a crucial role in the synthesis of oligonucleotides, particularly in the context of therapeutic drug development. The phenoxyacetyl group serves as a labile protecting group for the exocyclic amino function of the adenine (B156593) base. Its "ultramild" deprotection characteristics make it highly valuable for the synthesis of sensitive or modified DNA sequences. This technical guide provides a comprehensive overview of the structure, synthesis, and primary application of N6-phenoxyacetyl-deoxyadenosine.

Chemical Structure and Properties

The core structure of N6-phenoxyacetyl-deoxyadenosine consists of a deoxyadenosine (B7792050) molecule where a phenoxyacetyl group is attached to the N6 position of the adenine base. This modification is key to its utility in chemical synthesis.

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₉N₅O₅ | [1] |

| Molecular Weight | 385.37 g/mol | [1] |

| CAS Number | 110522-74-2 | [1] |

| Appearance | White to off-white solid (presumed) | |

| Storage Temperature | -20°C | [1] |

Synthesis of N6-phenoxyacetyl-2'-deoxyadenosine

The synthesis of N6-phenoxyacetyl-2'-deoxyadenosine is a critical step for its use in oligonucleotide synthesis. Two primary methods have been described in the literature, with varying yields.

| Synthesis Method | Acylating Agent | Yield | Source |

| Khorana's Classical Procedure | Phenoxyacetic anhydride (B1165640) | 65% | [2] |

| 1-Hydroxybenzotriazole (B26582) (HOBt) Mediated | Phenoxyacetyl chloride and HOBt | 80% | [2] |

Experimental Protocols

1. Synthesis via Khorana's Method (Conceptual Outline)

This method involves the use of a pre-formed anhydride of phenoxyacetic acid to acylate the N6 position of deoxyadenosine.

-

Step 1: Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of the deoxyribose sugar are transiently protected, often with acyl groups.

-

Step 2: Acylation of N6-Amino Group: The protected deoxyadenosine is reacted with phenoxyacetic anhydride in a suitable solvent system.

-

Step 3: Deprotection of Hydroxyl Groups: The protecting groups on the sugar moiety are removed under mild basic conditions (e.g., a mixture of triethylamine-pyridine-water) to yield N6-phenoxyacetyl-2'-deoxyadenosine.[2]

-

Step 4: Purification: The final product is purified using silica (B1680970) gel column chromatography.[2]

2. Synthesis via 1-Hydroxybenzotriazole (HOBt) Activation (Conceptual Outline)

This improved method utilizes 1-hydroxybenzotriazole to form a more reactive acylating agent, leading to higher yields.

-

Step 1: Activation of Phenoxyacetic Acid: Phenoxyacetyl chloride is reacted with 1-hydroxybenzotriazole to form a highly reactive HOBt-ester.

-

Step 2: Acylation of Deoxyadenosine: The activated phenoxyacetyl intermediate is then reacted with deoxyadenosine (with protected hydroxyls) to form the N6-acylated product.

-

Step 3: Deprotection and Purification: Similar to the Khorana method, the hydroxyl protecting groups are removed, and the final product is purified by chromatography.

References

In-Depth Technical Guide: Physicochemical Properties of Phenoxyacetyl Protected Adenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of phenoxyacetyl (Pac) protected adenosine (B11128), a key intermediate in synthetic chemistry, particularly in the field of oligonucleotide synthesis. This document details its structural and chemical characteristics, supported by quantitative data, experimental protocols, and workflow visualizations to facilitate its application in research and development.

Introduction

Phenoxyacetyl-protected adenosine, formally known as N6-phenoxyacetyladenosine, is a modified nucleoside where the exocyclic amine of the adenine (B156593) base is protected by a phenoxyacetyl group. This protection strategy is widely employed in the chemical synthesis of DNA and RNA oligonucleotides. The Pac group offers the advantage of being stable during the synthetic cycles while being labile enough for removal under mild basic conditions, which is crucial for preserving the integrity of sensitive modifications on the oligonucleotide chain. Understanding the physicochemical properties of this compound is paramount for its effective handling, characterization, and application in complex synthetic schemes.

Physicochemical Properties

The fundamental physicochemical properties of N6-phenoxyacetyladenosine and its 2'-deoxy counterpart are summarized below. These properties are essential for predicting the behavior of the compound in various chemical environments and for developing appropriate analytical methods.

Quantitative Data Summary

| Property | N6-phenoxyacetyladenosine | 2'-Deoxy-N6-phenoxyacetyladenosine | Source(s) |

| Appearance | White to off-white powder | White to off-white solid | [1] |

| Molecular Formula | C₁₈H₁₉N₅O₆ | C₁₈H₁₉N₅O₅ | [1] |

| Molecular Weight | 401.4 g/mol | 385.37 g/mol | [1] |

| Melting Point | 110-112 °C (recrystallized from ethanol (B145695)/water) | Not available | [1] |

| Density | 1.67 g/cm³ (Predicted) | 1.58 g/cm³ (Predicted) | |

| pKa | Not available | 7.87 (Predicted) | |

| Storage Conditions | Room Temperature | 0 °C |

Note: Some data are based on predictions from chemical software and should be considered as estimates.

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of phenoxyacetyl protected adenosine are critical for its successful application. The following sections provide generalized experimental protocols based on common laboratory practices.

Synthesis of N6-phenoxyacetyladenosine

The synthesis of N6-phenoxyacetyladenosine typically involves the acylation of the N6 amino group of adenosine with phenoxyacetyl chloride.

Materials:

-

Adenosine

-

Phenoxyacetyl chloride

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and methanol (B129727) (for chromatography)

Procedure:

-

Dissolve adenosine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phenoxyacetyl chloride in anhydrous DCM to the stirred adenosine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate.

-

Collect the fractions containing the desired product, combine them, and evaporate the solvent to yield N6-phenoxyacetyladenosine as a solid.

Deprotection of the Phenoxyacetyl Group

The phenoxyacetyl group is readily cleaved under mild basic conditions, typically using aqueous ammonia (B1221849).

Materials:

-

N6-phenoxyacetyladenosine

-

Aqueous ammonium (B1175870) hydroxide (B78521) (e.g., 28-30%)

-

Methanol or ethanol (optional, to aid solubility)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for analysis

Procedure:

-

Dissolve the phenoxyacetyl-protected adenosine in methanol or ethanol (if necessary for solubility).

-

Add concentrated aqueous ammonium hydroxide to the solution.

-

Stir the reaction mixture at room temperature. The deprotection is typically complete within 30-60 minutes.[1]

-

Monitor the deprotection process by RP-HPLC to confirm the disappearance of the starting material and the formation of adenosine.

-

Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure.

-

The resulting adenosine can be used directly or further purified if necessary.

Workflow Visualizations

The following diagrams illustrate the key experimental workflows described above.

References

The Phenoxyacetyl Group in Nucleoside Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of synthetic nucleic acid chemistry, the strategic use of protecting groups is paramount to achieving high-fidelity oligonucleotides. The phenoxyacetyl (Pac) group has emerged as a crucial tool for the protection of exocyclic amino functions on nucleobases, particularly adenine, guanine, and cytosine. Its lability under mild basic conditions makes it an "ultramild" protecting group, indispensable for the synthesis of oligonucleotides bearing sensitive modifications, such as fluorescent dyes or complex ligands. This guide provides a comprehensive overview of the role and application of the phenoxyacetyl group in nucleoside chemistry, detailing its advantages over traditional protecting groups, experimental protocols for its implementation and removal, and quantitative data to support its efficacy.

Introduction: The Need for Mild Protecting Groups

The solid-phase synthesis of oligonucleotides via the phosphoramidite (B1245037) method is a cyclical process involving the sequential addition of nucleotide monomers to a growing chain. To prevent unwanted side reactions, the exocyclic amino groups of the nucleobases must be protected. Standard protecting groups, such as benzoyl (Bz) for adenosine (B11128) and cytidine, and isobutyryl (iBu) for guanosine, are effective but require harsh deprotection conditions, typically prolonged treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. These conditions can degrade sensitive moieties incorporated into the oligonucleotide. The phenoxyacetyl group offers a solution, enabling deprotection under significantly milder conditions, thereby preserving the integrity of the final product.

The Phenoxyacetyl Group: A Superior Alternative

The phenoxyacetyl group is an acyl-type protecting group that is introduced onto the exocyclic amino groups of nucleosides. Its key feature is its enhanced lability to basic hydrolysis compared to standard acyl protecting groups. This is attributed to the electron-withdrawing nature of the phenoxy group, which makes the carbonyl carbon more susceptible to nucleophilic attack.

Key Advantages:

-

Mild Deprotection: Allows for rapid deprotection under gentle conditions, preserving sensitive functionalities within the oligonucleotide.

-

Reduced Depurination: N6-phenoxyacetyl-deoxyadenosine exhibits greater stability against acid-catalyzed depurination during the detritylation step compared to N6-benzoyl-deoxyadenosine, leading to higher fidelity synthesis.[1]

-

Versatility: Compatible with both DNA and RNA synthesis.

Quantitative Data: A Comparative Analysis

The efficacy of the phenoxyacetyl group is evident in the significantly reduced deprotection times compared to standard protecting groups.

| Protecting Group Combination | Reagent | Temperature | Deprotection Time | Reference |

| Phenoxyacetyl (Pac) on dA & dG, Isobutyryl (iBu) on dC | 29% Aqueous Ammonia (B1221849) | Room Temperature | < 4 hours | [1] |

| Standard: Benzoyl (Bz) on dA & dC, Isobutyryl (iBu) on dG | Concentrated Aqueous Ammonia | 55-60°C | 8 - 17 hours | [2] |

| Ultramild: Pac-dA, iPr-Pac-dG, Ac-dC | 0.05M Potassium Carbonate in Methanol (B129727) | Room Temperature | 4 hours | [3] |

| Ultramild: Pac-dA, iPr-Pac-dG, Ac-dC | Aqueous Ammonia | Room Temperature | 2 hours | [3] |

Experimental Protocols

Synthesis of N6-Phenoxyacetyl-2'-deoxyadenosine

This protocol describes the introduction of the phenoxyacetyl group onto the exocyclic amino group of deoxyadenosine. A transient protection strategy for the hydroxyl groups is employed.

Materials:

-

Trimethylsilyl (B98337) chloride (TMSCl)

-

Anhydrous pyridine (B92270)

-

Phenoxyacetyl chloride

-

Triethylamine

-

Water

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Co-evaporate 2'-deoxyadenosine with anhydrous pyridine to remove residual water.

-

Dissolve the dried 2'-deoxyadenosine in anhydrous pyridine.

-

Add trimethylsilyl chloride (TMSCl) dropwise at 0°C and stir for 2 hours at room temperature to protect the 3'- and 5'-hydroxyl groups.

-

Cool the reaction mixture to 0°C and add phenoxyacetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Quench the reaction by adding cold water.

-

Add concentrated aqueous ammonia and stir for 30 minutes to remove the silyl (B83357) protecting groups.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a DCM:MeOH gradient to yield N6-phenoxyacetyl-2'-deoxyadenosine. A yield of approximately 65% can be expected.[3]

Synthesis of 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol outlines the subsequent steps to convert the protected nucleoside into a phosphoramidite building block suitable for solid-phase synthesis.

Materials:

-

N6-phenoxyacetyl-2'-deoxyadenosine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous pyridine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Co-evaporate N6-phenoxyacetyl-2'-deoxyadenosine with anhydrous pyridine.

-

Dissolve the dried nucleoside in anhydrous pyridine and add DMT-Cl. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with methanol and evaporate the solvent.

-

Purify the 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine by silica gel chromatography.

-

Co-evaporate the purified product with anhydrous acetonitrile.

-

Dissolve the dried 5'-O-DMT protected nucleoside in anhydrous DCM.

-

Add DIPEA, followed by the dropwise addition of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C.

-

Stir the reaction at room temperature for 2-3 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over sodium sulfate, and evaporate the solvent.

-

Purify the crude phosphoramidite by precipitation from a DCM solution into cold n-hexane to obtain the final product as a white foam.

Ultramild Deprotection of a Synthetic Oligonucleotide

This protocol describes the cleavage and deprotection of an oligonucleotide synthesized using phenoxyacetyl-protected phosphoramidites.

Materials:

-

Oligonucleotide synthesized on a solid support (e.g., CPG)

-

0.05 M Potassium carbonate in anhydrous methanol

Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a sealed vial.

-

Add the 0.05 M potassium carbonate in methanol solution to the solid support.

-

Incubate at room temperature for 4 hours.

-

Filter the solution to separate it from the solid support.

-

Neutralize the solution by adding a calculated amount of acetic acid.

-

The deprotected oligonucleotide is now in solution and can be further purified by standard methods such as HPLC or desalting.

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the chemical processes involved, the following diagrams have been generated using the DOT language.

N-Phenoxyacetylation of Deoxyadenosine

Caption: N-Phenoxyacetylation of Deoxyadenosine.

Solid-Phase Oligonucleotide Synthesis Cycle

Caption: Solid-Phase Oligonucleotide Synthesis Cycle.

Deprotection and Cleavage Workflow

Caption: Deprotection and Cleavage Workflow.

Conclusion

The phenoxyacetyl group represents a significant advancement in the field of oligonucleotide synthesis. Its "ultramild" nature facilitates the preparation of complex and sensitive modified oligonucleotides that are often inaccessible using traditional protecting group strategies. The faster deprotection times and increased stability against depurination contribute to a more efficient and higher-fidelity synthesis process. For researchers and professionals in drug development and molecular diagnostics, a thorough understanding and implementation of phenoxyacetyl chemistry are key to unlocking the full potential of synthetic nucleic acids.

References

- 1. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2'-Deoxy-N6-phenoxyacetyladenosine in Automated DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-N6-phenoxyacetyladenosine is a critical component in the chemical synthesis of oligonucleotides, serving not as a modulator of biological DNA synthesis, but as a protected building block. The phenoxyacetyl (Pac) group provides temporary protection for the exocyclic amino group of deoxyadenosine, preventing unwanted side reactions during the automated solid-phase synthesis process. This technical guide elucidates the synthesis of N6-phenoxyacetyl-2'-deoxyadenosine, its conversion to the phosphoramidite (B1245037) derivative, its role in the standard phosphoramidite cycle of oligonucleotide synthesis, and the final deprotection step. Detailed protocols and quantitative data are provided to offer a comprehensive understanding of its application.

Introduction: The Need for Protecting Groups in Oligonucleotide Synthesis

The automated chemical synthesis of DNA oligonucleotides is a cornerstone of modern molecular biology and drug development. The process relies on the sequential addition of nucleotide monomers to a growing chain on a solid support. To ensure the correct sequence is assembled, the reactive functional groups on the nucleobases must be temporarily blocked or "protected." For deoxyadenosine, the N6-amino group is a primary site for unwanted reactions. The phenoxyacetyl (Pac) group is a labile protecting group that effectively shields this amine during synthesis and can be efficiently removed under mild conditions, which is particularly advantageous when synthesizing oligonucleotides containing sensitive modified bases.

Synthesis of N6-phenoxyacetyl-2'-deoxyadenosine and its Phosphoramidite Derivative

The preparation of the key building block for the synthesizer involves a two-stage process: protection of the nucleoside and then phosphitylation.

Synthesis of N6-phenoxyacetyl-2'-deoxyadenosine

A common method for the synthesis of N6-phenoxyacetyl-2'-deoxyadenosine is based on the classical procedure developed by Khorana. This involves the acylation of 2'-deoxyadenosine (B1664071) with phenoxyacetic anhydride (B1165640).

Experimental Protocol:

-

Reaction Setup: 2'-Deoxyadenosine is dissolved in a suitable solvent such as pyridine (B92270).

-

Acylation: A molar excess of phenoxyacetic anhydride is added to the solution. The reaction is stirred at room temperature.

-

Hydrolysis of Sugar Hydroxyls: The intermediate product, which has the phenoxyacetyl group on the N6-amino function as well as on the 3'- and 5'-hydroxyl groups of the deoxyribose, is treated with a mixture of triethylamine-pyridine-water to selectively remove the protecting groups from the sugar hydroxyls.

-

Purification: The resulting N6-phenoxyacetyl-2'-deoxyadenosine is purified by silica (B1680970) gel column chromatography.

This procedure typically yields the desired product in approximately 65% yield.

Synthesis of 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine-3'-O-phosphoramidite

The protected nucleoside is then converted into its phosphoramidite derivative for use in the DNA synthesizer. This involves protection of the 5'-hydroxyl group followed by phosphitylation of the 3'-hydroxyl group.

Experimental Protocol:

-

5'-Hydroxyl Protection: N6-phenoxyacetyl-2'-deoxyadenosine is reacted with 4,4'-dimethoxytrityl (DMT) chloride in pyridine to protect the 5'-hydroxyl group. The product, 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine, is purified by chromatography.

-

Phosphitylation: The 5'-O-DMT protected nucleoside is dissolved in anhydrous dichloromethane. N,N-diisopropylethylamine is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is stirred under an inert atmosphere.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified by silica gel chromatography to yield the final phosphoramidite building block.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine-3'-O-phosphoramidite is used in automated DNA synthesizers that employ the phosphoramidite method. The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle.

The Phosphoramidite Cycle

The workflow for the incorporation of a single Pac-dA nucleotide is as follows:

Protocol for Pac-dA Incorporation:

-

Detritylation: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleotide by treatment with an acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The Pac-dA phosphoramidite is activated by a weak acid, such as 1H-tetrazole or a derivative, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Deprotection of the Phenoxyacetyl Group

A key advantage of the phenoxyacetyl protecting group is its lability under mild basic conditions, allowing for rapid and clean removal from the synthesized oligonucleotide.

Deprotection Protocol:

-

Cleavage and Deprotection: The solid support with the synthesized oligonucleotide is treated with concentrated aqueous ammonia (B1221849) (e.g., 29%) at room temperature. This single step cleaves the oligonucleotide from the support and removes the phenoxyacetyl groups from the adenine (B156593) bases, as well as the cyanoethyl phosphate protecting groups.

-

Incubation: The solution is incubated for a specified period to ensure complete deprotection.

-

Work-up: The solid support is filtered off, and the ammoniacal solution containing the deprotected oligonucleotide is collected and evaporated.

Quantitative Data

The efficiency of each step in oligonucleotide synthesis is critical for the overall yield and purity of the final product.

Table 1: Synthesis and Deprotection Parameters for N6-phenoxyacetyl-2'-deoxyadenosine

| Parameter | Value/Condition | Reference |

| Protected Nucleoside Synthesis | ||

| Method | Khorana's Procedure | [1] |

| Reagent | Phenoxyacetic anhydride | [1] |

| Yield | ~65% | [1] |

| Deprotection of Pac Group | ||

| Reagent | 29% Aqueous Ammonia / Pyridine (80/20) | [1] |

| Temperature | Room Temperature | [1][2] |

| Time for Complete Deprotection | < 4 hours | [1][2] |

Table 2: Comparison of Deprotection Times for Adenine Protecting Groups

| Protecting Group | Deprotection Conditions | Time for Complete Removal |

| Phenoxyacetyl (Pac) | 29% NH₃, Room Temp. | < 4 hours[1][2] |

| Benzoyl (Bz) | Conc. NH₃, 55-60°C | ~17 hours |

Signaling Pathways and Logical Relationships

The logical flow of preparing the phosphoramidite building block is crucial for successful oligonucleotide synthesis.

Conclusion

This compound plays a vital role as a protected monomer in the chemical synthesis of DNA. Its efficient synthesis, coupled with the rapid and mild deprotection of the phenoxyacetyl group, makes it a valuable component in modern oligonucleotide synthesis, particularly for the preparation of sensitive and modified DNA sequences used in research and therapeutic applications. This guide provides the fundamental knowledge, protocols, and data for the effective utilization of this important building block.

References

An In-depth Technical Guide to Modified Nucleosides in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of synthetic oligonucleotides has revolutionized molecular biology and opened new frontiers in drug development. These short nucleic acid fragments are pivotal in a myriad of applications, from diagnostic probes and PCR primers to therapeutic agents like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). However, unmodified oligonucleotides are susceptible to rapid degradation by cellular nucleases and can exhibit suboptimal hybridization properties. To overcome these limitations, chemically modified nucleosides are incorporated into their structure. These modifications enhance stability, increase binding affinity to target sequences, improve cellular uptake, and modulate immunological responses, thereby augmenting their therapeutic potential. This guide provides a comprehensive technical overview of the core principles of modified nucleosides in oligonucleotide synthesis, detailing their types, applications, and the methodologies for their incorporation.

Core Concepts in Oligonucleotide Synthesis: The Phosphoramidite (B1245037) Method

The cornerstone of modern oligonucleotide synthesis is the solid-phase phosphoramidite method, an automated, cyclical process that allows for the sequential addition of nucleotide building blocks to a growing chain attached to a solid support, typically controlled pore glass (CPG).[1] This method is renowned for its high coupling efficiency and adaptability for incorporating a wide array of chemical modifications.[2][3]

The synthesis cycle consists of four key steps, repeated for each nucleotide addition:

-

De-blocking (Detritylation): The 5'-hydroxyl group of the nucleoside bound to the solid support is protected by a dimethoxytrityl (DMT) group. This acid-labile group is removed to allow for the coupling of the next nucleotide.[4]

-

Coupling: The next phosphoramidite monomer, activated by a catalyst such as tetrazole, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This step is conducted under anhydrous conditions to ensure high efficiency.[5]

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated, effectively capping them.[4]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution.[4]

This cycle is repeated until the desired oligonucleotide sequence is assembled. Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified, most commonly by high-performance liquid chromatography (HPLC).[6]

Types and Applications of Modified Nucleosides

Chemical modifications can be broadly categorized into three areas: modifications to the phosphate backbone, the sugar moiety, and the nucleobase. Each type of modification imparts distinct properties to the oligonucleotide, tailored for specific applications.

Phosphate Backbone Modifications

The most common backbone modification is the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. This modification confers significant resistance to nuclease degradation, a critical feature for therapeutic oligonucleotides.[7] While PS linkages enhance stability, they can also lead to lower binding affinity and potential off-target effects.[8]

Sugar Modifications

Modifications at the 2'-position of the ribose sugar are widely employed to enhance binding affinity and nuclease resistance.

-

2'-O-Methyl (2'-OMe): The addition of a methyl group at the 2'-hydroxyl position increases the thermal stability of duplexes and provides nuclease resistance.[9] 2'-OMe modified oligonucleotides are commonly used in antisense and siRNA applications.

-

2'-Fluoro (2'-F): The substitution of the 2'-hydroxyl group with a fluorine atom also enhances binding affinity and nuclease stability.[10]

-

2'-O-Methoxyethyl (2'-MOE): This modification provides a significant increase in binding affinity and nuclease resistance, making it a popular choice for second-generation antisense oligonucleotides.[11][12]

-

Locked Nucleic Acid (LNA) and Bridged Nucleic Acid (BNA): These modifications involve a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose ring, locking the sugar in an A-form conformation. This pre-organization leads to a dramatic increase in thermal stability and nuclease resistance.[13]

Nucleobase Modifications

While less common for therapeutic applications, nucleobase modifications are used to introduce labels, cross-linking agents, or to alter hybridization properties. For example, 5-methylcytosine (B146107) can be used to increase the thermal stability of duplexes.

Quantitative Data on Modified Oligonucleotides

The choice of modification is guided by the desired physicochemical and biological properties of the oligonucleotide. The following tables summarize key quantitative data for some of the most common modifications.

| Modification | Change in Melting Temperature (ΔTm) per modification (°C) | Nuclease Resistance | In Vivo Half-life |

| Phosphorothioate (PS) | ↓ (Slight Decrease) | +++ (High) | Hours to Days[7][14] |

| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5 | ++ (Moderate) | Hours[7] |

| 2'-Fluoro (2'-F) | +1.3 | ++ (Moderate) | Not widely reported |

| 2'-O-Methoxyethyl (2'-MOE) | +2.0 | +++ (High) | Days to Weeks[15][16] |

| Locked Nucleic Acid (LNA) | +2 to +8 | +++ (High) | Days to Weeks[10] |

Table 1: Comparison of key properties of common oligonucleotide modifications. "+" indicates the level of enhancement.

| Modified Phosphoramidite | Coupling Efficiency |

| Standard DNA/RNA | >99% |

| Phosphorothioate (PS) | >98% |

| 2'-O-Methyl (2'-OMe) | >98% |

| 2'-Fluoro (2'-F) | >98% |

| 2'-O-Methoxyethyl (2'-MOE) | >98% (with extended coupling time)[12] |

| Locked Nucleic Acid (LNA) | >98% |

Table 2: Typical coupling efficiencies for various phosphoramidite monomers under optimized conditions.

Experimental Protocols

The successful incorporation of modified nucleosides requires specific protocols tailored to the chemistry of the modification. Below are detailed methodologies for key experiments.

Protocol 1: Solid-Phase Synthesis of a 2'-O-Methyl Modified RNA Oligonucleotide

Materials:

-

2'-O-Methyl RNA phosphoramidites (A, C, G, U)

-

Controlled Pore Glass (CPG) solid support

-

Anhydrous acetonitrile

-

Activator solution (e.g., 5-ethylthiotetrazole in acetonitrile)

-

Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizing solution (Iodine in THF/pyridine/water)

-

Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)

-

Automated DNA/RNA synthesizer

Method:

-

Synthesizer Setup: Load the 2'-O-Methyl RNA phosphoramidites, CPG column with the initial nucleoside, and all necessary reagents onto the automated synthesizer.

-

Synthesis Cycle: Program the synthesizer to perform the standard phosphoramidite synthesis cycle for each nucleotide addition.

-

Detritylation: Treat the CPG with the detritylation solution to remove the 5'-DMT group.

-

Coupling: Deliver the appropriate 2'-O-Methyl RNA phosphoramidite and activator solution to the column to couple the new nucleotide. A slightly extended coupling time (e.g., 5-10 minutes) may be used to ensure high efficiency.

-

Capping: Treat the CPG with capping reagents to block any unreacted 5'-hydroxyl groups.

-

Oxidation: Treat the CPG with the oxidizing solution to convert the phosphite triester to a phosphate triester.

-

-

Repeat: Repeat the synthesis cycle until the full-length oligonucleotide is assembled.

-

Cleavage and Deprotection: After the final cycle, treat the CPG with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove all protecting groups.

-

Purification: Purify the crude oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

-

Analysis: Characterize the purified oligonucleotide by mass spectrometry to confirm its identity and purity.

Protocol 2: Incorporation of Phosphorothioate Linkages

Materials:

-

Standard DNA or RNA phosphoramidites

-

Sulfurizing reagent (e.g., 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in pyridine/acetonitrile)

-

Other reagents as listed in Protocol 1

Method:

-

Synthesizer Setup: Load the synthesizer as described in Protocol 1.

-

Modified Synthesis Cycle: Modify the standard synthesis cycle to include a sulfurization step instead of the oxidation step.

-

Detritylation, Coupling, and Capping: Perform these steps as in the standard protocol.

-

Sulfurization: Instead of the iodine-based oxidation solution, deliver the sulfurizing reagent to the column to convert the phosphite triester to a phosphorothioate triester.

-

-

Repeat and Finalize: Repeat the modified cycle for each desired phosphorothioate linkage. After the final cycle, proceed with cleavage, deprotection, and purification as described in Protocol 1.

Visualizing Workflows and Pathways

Diagrams are invaluable tools for understanding complex biological pathways and experimental workflows. The following diagrams were generated using the DOT language for Graphviz.

Conclusion

The strategic incorporation of modified nucleosides is fundamental to the development of robust and effective oligonucleotide-based diagnostics and therapeutics. By enhancing properties such as nuclease resistance, binding affinity, and in vivo stability, these chemical modifications have transformed oligonucleotides from simple laboratory reagents into a powerful class of drugs. A thorough understanding of the available modifications, their impact on oligonucleotide properties, and the synthetic methodologies for their incorporation is essential for researchers and drug developers seeking to harness the full potential of this versatile technology. As our understanding of the intricate interplay between chemical structure and biological activity continues to grow, so too will the innovation in novel nucleoside modifications, further expanding the therapeutic landscape of oligonucleotide-based medicine.

References

- 1. alfachemic.com [alfachemic.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Inferring Half-Lives at the Effect Site of Oligonucleotide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. idtdna.com [idtdna.com]

- 5. glenresearch.com [glenresearch.com]

- 6. synoligo.com [synoligo.com]

- 7. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]

- 12. glenresearch.com [glenresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-depth Technical Guide: The Function of N6-phenoxyacetyladenosine in Molecular Biology

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature, it has been determined that there is currently a significant lack of specific data on the molecular function, biological activity, and associated signaling pathways of N6-phenoxyacetyladenosine . While the broader class of N6-substituted adenosine (B11128) analogs has been the subject of extensive research, revealing a wide array of biological effects, N6-phenoxyacetyladenosine itself does not appear to have been a specific focus of these studies.

This guide will, therefore, address the current state of knowledge by:

-

Acknowledging the absence of direct research on N6-phenoxyacetyladenosine.

-

Providing a detailed overview of the synthesis and well-documented functions of closely related N6-substituted adenosine compounds to offer a foundational context for potential future research into N6-phenoxyacetyladenosine.

-

Outlining general experimental protocols that are commonly employed in the study of N6-adenosine derivatives, which could be adapted for the investigation of N6-phenoxyacetyladenosine.

We hope this guide will serve as a valuable resource for researchers embarking on the study of this novel compound, providing both a framework for investigation and a call to the scientific community to explore this uncharted area of molecular biology.

Section 1: The Landscape of N6-Substituted Adenosine Analogs

N6-substituted adenosines are a class of molecules where a chemical group is attached to the nitrogen atom at the 6th position of the adenine (B156593) base of adenosine. This modification can dramatically alter the molecule's interaction with various biological targets, leading to a diverse range of cellular effects.

General Synthesis of N6-Substituted Adenosines

The synthesis of N6-substituted adenosine derivatives typically follows one of two main pathways:

-

Direct Alkylation: This method involves the direct reaction of adenosine with an appropriate alkylating agent. To achieve regioselectivity for the N6 position, the other reactive functional groups on the adenosine molecule, such as the hydroxyl groups on the ribose sugar, are often protected. The protecting groups are subsequently removed to yield the final N6-substituted product.

-

Displacement of a Leaving Group from the 6-position of a Purine Riboside: A common and versatile method involves starting with a 6-chloropurine (B14466) riboside. The chlorine atom at the 6-position is a good leaving group and can be readily displaced by a primary or secondary amine corresponding to the desired N6-substituent. This nucleophilic aromatic substitution reaction is a cornerstone in the synthesis of a vast library of N6-adenosine analogs.

A generalized workflow for the synthesis via the displacement method is presented below.

Caption: Generalized synthetic workflow for N6-substituted adenosines.

Known Biological Functions of N6-Substituted Adenosine Analogs

Research into various N6-substituted adenosine analogs has revealed their involvement in a multitude of biological processes. It is plausible that N6-phenoxyacetyladenosine could exhibit activities in one or more of these areas.

Table 1: Summary of Biological Activities of Selected N6-Substituted Adenosine Analogs

| Compound Class | Example(s) | Key Biological Activities | Potential Therapeutic Applications |

| N6-alkyladenosines | N6-methyladenosine (m6A) | Most abundant internal modification of eukaryotic mRNA, regulating mRNA stability, splicing, and translation. | Cancer therapy, antiviral agents |

| N6-benzyladenosines | N6-benzyladenosine | Cytokinin activity in plants (promoting cell division and growth); anticancer properties in human cell lines. | Agriculture, oncology |

| N6-phenylalkyladenosines | N6-(p-sulfophenyl)adenosine | Potent and selective adenosine A1 receptor agonist. | Cardiovascular drugs, neuroprotective agents |

| N6-acyladenosines | N6-benzoyladenosine | Potent anti-tumor properties. | Oncology |

Section 2: Postulated Signaling Pathways for N6-phenoxyacetyladenosine

Based on the known mechanisms of other N6-substituted adenosines, N6-phenoxyacetyladenosine could potentially interact with several key signaling pathways. The primary targets would likely be adenosine receptors or the enzymatic machinery involved in nucleic acid modification.

Adenosine Receptor Signaling

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating a wide range of physiological processes. There are four subtypes: A1, A2A, A2B, and A3. The binding of an adenosine analog can either stimulate or inhibit the production of the second messenger, cyclic AMP (cAMP), depending on the receptor subtype and the G protein to which it couples.

Caption: Hypothetical adenosine receptor signaling pathway for N6-phenoxyacetyladenosine.

RNA Modification (Epitranscriptomics)

Inspired by N6-methyladenosine (m6A), it is conceivable that N6-phenoxyacetyladenosine could be a substrate for or an inhibitor of the enzymes involved in RNA modification, the "writers," "erasers," and "readers" of the epitranscriptomic code. This could have profound effects on gene expression regulation.

Caption: Potential involvement of N6-phenoxyacetyladenosine in RNA modification pathways.

Section 3: Recommended Experimental Protocols for the Investigation of N6-phenoxyacetyladenosine

To elucidate the function of N6-phenoxyacetyladenosine, a systematic experimental approach is necessary. The following protocols are standard in the field of adenosine research.

In Vitro Binding Assays

Objective: To determine if N6-phenoxyacetyladenosine binds to adenosine receptors and to quantify its affinity and selectivity.

Methodology: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from cell lines overexpressing a specific human adenosine receptor subtype (A1, A2A, A2B, or A3).

-

Competitive Binding: Incubate the membranes with a known radiolabeled adenosine receptor ligand (e.g., [³H]CCPA for A1 receptors) in the presence of increasing concentrations of unlabeled N6-phenoxyacetyladenosine.

-

Separation and Scintillation Counting: Separate the bound from the free radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of N6-phenoxyacetyladenosine. The concentration of N6-phenoxyacetyladenosine that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The equilibrium dissociation constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Cellular Functional Assays

Objective: To assess the functional activity of N6-phenoxyacetyladenosine at adenosine receptors.

Methodology: cAMP Assay

-

Cell Culture: Culture cells expressing the adenosine receptor of interest.

-

Treatment: Treat the cells with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production. Co-treat with varying concentrations of N6-phenoxyacetyladenosine.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the cAMP concentration against the concentration of N6-phenoxyacetyladenosine to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

In Vitro RNA Modification Assays

Objective: To investigate if N6-phenoxyacetyladenosine can be incorporated into RNA or if it affects the activity of RNA-modifying enzymes.

Methodology: In Vitro Methyltransferase/Demethylase Assay

-

Enzyme and Substrate Preparation: Purify recombinant RNA methyltransferase (e.g., METTL3/14) or demethylase (e.g., FTO, ALKBH5) enzymes. Prepare a synthetic RNA oligonucleotide substrate containing adenosine residues.

-

Reaction: Incubate the enzyme with the RNA substrate and S-adenosylmethionine (for methyltransferases) or a suitable buffer (for demethylases) in the presence or absence of N6-phenoxyacetyladenosine.

-

Detection: The incorporation or removal of modifications can be detected using various methods, such as liquid chromatography-mass spectrometry (LC-MS/MS) to identify the modified nucleosides, or by using radiolabeled S-adenosylmethionine and measuring radioactivity incorporation.

-

Data Analysis: Quantify the extent of RNA modification in the presence and absence of N6-phenoxyacetyladenosine to determine its effect on enzyme activity.

Conclusion

While the specific molecular functions of N6-phenoxyacetyladenosine remain to be discovered, the extensive body of research on related N6-substituted adenosine analogs provides a solid foundation and a clear roadmap for future investigations. The synthesis of this novel compound, followed by systematic in vitro and cellular assays targeting adenosine receptors and RNA modification pathways, will be crucial first steps in unraveling its biological role. The potential for N6-phenoxyacetyladenosine to act as a novel pharmacological tool or therapeutic agent underscores the importance of dedicating research efforts to this unexplored area of molecular biology. This guide is intended to catalyze such efforts by providing the necessary theoretical and methodological framework.

Methodological & Application

Protocol for the Incorporation of 2'-Deoxy-N6-phenoxyacetyladenosine in Oligonucleotide Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the incorporation of 2'-Deoxy-N6-phenoxyacetyladenosine (Pac-dA) into synthetic oligonucleotides using phosphoramidite (B1245037) chemistry. It includes detailed protocols for the synthesis of the Pac-dA phosphoramidite, its incorporation into oligonucleotides via automated solid-phase synthesis, and subsequent deprotection and purification steps. Quantitative data on coupling efficiency and the effect on oligonucleotide melting temperature are presented. Furthermore, this note discusses the potential applications of Pac-dA modified oligonucleotides in drug development and outlines a potential signaling pathway for their biological activity.

Introduction

The site-specific incorporation of modified nucleosides into oligonucleotides is a powerful tool for enhancing their therapeutic and diagnostic properties. This compound (Pac-dA) is a modified deoxyadenosine (B7792050) analog where the exocyclic N6-amino group is protected by a phenoxyacetyl (Pac) group. This protecting group is advantageous due to its lability under mild basic conditions, making it compatible with the synthesis of oligonucleotides containing sensitive functional groups. The phenoxyacetyl group can be removed under conditions that are gentler than those required for standard protecting groups like benzoyl (Bz), thus preserving the integrity of the final oligonucleotide product. This application note provides detailed protocols and supporting data for the successful incorporation of Pac-dA into synthetic oligonucleotides.

Synthesis of 5'-O-DMT-2'-Deoxy-N6-phenoxyacetyladenosine-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite

The synthesis of the Pac-dA phosphoramidite is a critical first step for its incorporation into oligonucleotides. The following protocol outlines a general procedure for its preparation.

Materials:

-

5'-O-DMT-2'-deoxyadenosine

-

Phenoxyacetic anhydride (B1165640)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Triethylamine (TEA)

Protocol:

-

Protection of the N6-amino group:

-

Dissolve 5'-O-DMT-2'-deoxyadenosine in anhydrous pyridine.

-

Add phenoxyacetic anhydride portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine by silica gel column chromatography using a gradient of EtOAc in hexanes containing 0.5% TEA.

-

-

Phosphitylation of the 3'-hydroxyl group:

-

Dissolve the purified 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine in anhydrous DCM.

-

Add DIPEA to the solution.

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, quench with saturated sodium bicarbonate solution.

-

Extract the product with DCM, and wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the final phosphoramidite product by flash chromatography on silica gel using a gradient of EtOAc in hexanes containing 1% TEA.

-

Co-evaporate the purified product with anhydrous acetonitrile (B52724) and dry under high vacuum. Store at -20°C under an inert atmosphere.

-

Incorporation of Pac-dA into Oligonucleotides via Automated Solid-Phase Synthesis

The incorporation of the Pac-dA phosphoramidite into an oligonucleotide sequence is performed on an automated DNA synthesizer using the standard phosphoramidite cycle.

Experimental Workflow:

Figure 1: Automated solid-phase oligonucleotide synthesis cycle for incorporating Pac-dA.

Protocol:

-

Synthesizer Setup:

-

Dissolve the 5'-O-DMT-2'-Deoxy-N6-phenoxyacetyladenosine-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

-

Install the phosphoramidite solution on a designated port of the DNA synthesizer.

-

Ensure all other necessary reagents (activator, capping reagents, oxidizing agent, deblocking solution) are fresh and correctly installed.

-

-

Oligonucleotide Synthesis:

-

Program the desired oligonucleotide sequence into the synthesizer, specifying the position for Pac-dA incorporation.

-

Initiate the synthesis program. The standard synthesis cycle consists of four steps for each nucleotide addition:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in DCM.

-

Coupling: Activation of the Pac-dA phosphoramidite with an activator (e.g., 4,5-dicyanoimidazole, DCI) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an iodine solution.

-

-

The cycle is repeated until the full-length oligonucleotide is synthesized.

-

Quantitative Data: Coupling Efficiency

The coupling efficiency of the Pac-dA phosphoramidite is comparable to that of standard DNA phosphoramidites. It is crucial to monitor the coupling efficiency throughout the synthesis, which can be done by measuring the absorbance of the released DMT cation after each detritylation step.

| Phosphoramidite | Activator | Coupling Time (s) | Average Stepwise Coupling Efficiency (%) |

| Pac-dA | DCI (0.25 M) | 60 | >99 |

| Standard dA (Bz) | DCI (0.25 M) | 60 | >99 |

Table 1: Representative coupling efficiencies of Pac-dA phosphoramidite compared to standard benzoyl-protected deoxyadenosine phosphoramidite.

Deprotection and Cleavage of the Oligonucleotide

The phenoxyacetyl protecting group is labile and can be removed under milder basic conditions compared to the benzoyl group, which is advantageous for oligonucleotides containing sensitive modifications.

Deprotection Workflow:

Figure 2: General workflow for oligonucleotide deprotection and purification.

Protocols:

Method A: Mild Deprotection with Ammonium (B1175870) Hydroxide (B78521)

-

Reagent: Concentrated ammonium hydroxide (28-30%).

-

Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

-

Add concentrated ammonium hydroxide.

-

Incubate at room temperature for 2-4 hours or at 55°C for 1 hour.[1]

-

The solution now contains the cleaved and deprotected oligonucleotide.

-

Method B: Ultra-Mild Deprotection with Potassium Carbonate in Methanol

This method is suitable for highly sensitive oligonucleotides.

-

Reagent: 0.05 M Potassium Carbonate in anhydrous methanol.

-

Procedure:

-

Transfer the solid support to a sealed vial.

-

Add the potassium carbonate solution.

-

Incubate at room temperature for 4-6 hours.

-

After incubation, neutralize the solution with a suitable buffer before proceeding to purification.

-

Quantitative Data: Deprotection Conditions

| Protecting Group | Reagent | Temperature (°C) | Time |

| Phenoxyacetyl (Pac) | Conc. NH₄OH | Room Temp | 2-4 h |

| Phenoxyacetyl (Pac) | Conc. NH₄OH | 55 | 1 h |

| Phenoxyacetyl (Pac) | 0.05 M K₂CO₃ in MeOH | Room Temp | 4-6 h |

| Benzoyl (Bz) | Conc. NH₄OH | 55 | 8-16 h |

Table 2: Comparison of deprotection conditions for phenoxyacetyl and benzoyl protecting groups on deoxyadenosine.

Purification and Analysis

After cleavage and deprotection, the crude oligonucleotide must be purified to remove truncated sequences and other impurities.

Protocol: HPLC Purification

-

Sample Preparation: Evaporate the deprotection solution to dryness. Resuspend the crude oligonucleotide pellet in an appropriate buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA).

-

HPLC System: Use a reverse-phase HPLC column (e.g., C18).

-

Mobile Phase:

-

Buffer A: 0.1 M TEAA in water.

-

Buffer B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50).

-

-

Gradient: Run a linear gradient of Buffer B to elute the full-length oligonucleotide. The hydrophobic DMT group (if left on during synthesis) will cause the full-length product to be retained longer on the column, aiding in separation.

-

Fraction Collection: Collect the peak corresponding to the full-length product.

-

Desalting: Desalt the collected fraction using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).

Analysis:

The purity and identity of the final oligonucleotide should be confirmed by methods such as:

-

Analytical HPLC: To assess the purity of the final product.

-

Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized oligonucleotide.

Effect on Oligonucleotide Properties

Melting Temperature (Tm):

The incorporation of N6-acylated adenosine (B11128) analogs can have a minor impact on the thermal stability of the DNA duplex. The effect is generally small and depends on the specific acyl group and the sequence context. For the phenoxyacetyl group, the effect on Tm is typically minimal and may result in a slight decrease in stability.

| Oligonucleotide | Sequence (5' to 3') | Tm (°C) |

| Unmodified | GCG TTT TTT TTT GCG | 55.2 |

| Pac-dA modified | GCG TTT TA T TTT GCG | 54.5 |

Table 3: Representative melting temperatures (Tm) of an unmodified oligonucleotide and an oligonucleotide containing a single Pac-dA modification (indicated in bold). Note: These are illustrative values and the actual Tm will depend on the specific sequence, length, and buffer conditions.

Applications in Drug Development and Potential Signaling Pathways

Oligonucleotides containing modified nucleosides like Pac-dA have potential applications in various areas of drug development, including antisense therapy, siRNA, and aptamers. The modification can influence properties such as nuclease resistance, binding affinity, and cellular uptake.

Potential Signaling Pathway Involvement:

While direct signaling pathways for Pac-dA are not extensively characterized, the introduction of modified nucleosides can influence how oligonucleotides interact with cellular machinery. N6-modifications on adenosine, such as N6-methyladenosine (m6A), are known to be involved in various cellular processes, including DNA repair and genome stability. It is plausible that oligonucleotides containing N6-acyl modifications could interact with proteins that recognize these types of modifications, potentially influencing DNA repair pathways or gene expression.

Hypothesized Signaling Pathway:

Figure 3: Hypothesized signaling pathway for oligonucleotides containing Pac-dA.

Conclusion

The use of this compound offers a valuable strategy for the synthesis of modified oligonucleotides, particularly those containing sensitive functionalities. The mild deprotection conditions required for the Pac group enhance the overall yield and purity of the final product. The protocols and data presented in this application note provide a comprehensive resource for researchers to successfully incorporate this modified nucleoside into their oligonucleotide-based research and development projects. Further investigation into the specific biological effects and signaling pathways modulated by Pac-dA containing oligonucleotides will be crucial for realizing their full therapeutic potential.

References

Application Notes and Protocols for the Deprotection of the Phenoxyacetyl (PAC) Group in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenoxyacetyl (PAC) group is a crucial N-acyl protecting group for the exocyclic amino functions of adenosine (B11128) (A), guanosine (B1672433) (G), and cytidine (B196190) (C) in automated phosphoramidite-based oligonucleotide synthesis. Its lability under mild basic conditions makes it particularly valuable for the synthesis of oligonucleotides containing sensitive modifications, such as certain dyes or modified bases, that would be degraded under harsher deprotection conditions required for more traditional protecting groups like benzoyl (Bz) or isobutyryl (iBu). The use of PAC-protected phosphoramidites, often as part of "UltraMILD" synthesis strategies, allows for rapid and efficient deprotection, ensuring high purity and integrity of the final oligonucleotide product.[1][2]

This document provides detailed application notes and experimental protocols for the deprotection of the phenoxyacetyl group from synthetic oligonucleotides.

Chemical Deprotection of the Phenoxyacetyl Group

The deprotection of the PAC group is a base-catalyzed hydrolysis of the amide bond, liberating the free exocyclic amine of the nucleobase and releasing phenoxyacetic acid as a byproduct.

References

Application Notes and Protocols for Mild Deprotection of Phenoxyacetyl-Protected Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenoxyacetyl (Pac) group is a valuable amine protecting group for the synthesis of oligonucleotides, particularly for sensitive and modified oligos. Its lability under mild basic conditions allows for the deprotection of the oligonucleotide with minimal side reactions or degradation of incorporated sensitive moieties such as dyes or modified bases. These application notes provide a comprehensive overview of mild deprotection strategies for phenoxyacetyl-protected oligonucleotides, complete with detailed protocols and comparative data to guide researchers in selecting the optimal conditions for their specific application.

Data Presentation: Comparison of Mild Deprotection Conditions

The selection of a deprotection strategy depends on several factors, including the presence of other sensitive protecting groups, the desired speed of deprotection, and the scale of the synthesis. The following table summarizes various mild deprotection conditions for phenoxyacetyl-protected oligonucleotides, providing key parameters for comparison.

| Deprotection Reagent | Composition | Temperature | Time | Notes |

| Ammonium (B1175870) Hydroxide (B78521) | 29% NH₃ in water | Room Temperature | < 4 hours | A common and effective method for complete deprotection.[1] |

| Potassium Carbonate | 0.05M K₂CO₃ in anhydrous methanol (B129727) | Room Temperature | 4 hours | An "UltraMILD" condition, particularly useful for highly sensitive labels. The solution must be neutralized before drying.[2][3] |

| Aqueous Methylamine (B109427) | 40% aq. Methylamine | Room Temperature | < 10 minutes | A very rapid deprotection method.[4] |

| Gaseous Amines | Gaseous ammonia (B1221849) or methylamine under pressure | Room Temperature | NH₃: ~35 min, Methylamine: ~2 min | Offers rapid deprotection and easy removal of the reagent.[5] |

| Ammonium Hydroxide / Methylamine (AMA) | 1:1 (v/v) mixture of aq. NH₄OH and aq. Methylamine | 65 °C | 10 minutes | A fast and efficient deprotection method, often referred to as "UltraFAST". Requires acetyl-protected dC.[3][6][7] |

| t-Butylamine / Water | 1:3 (v/v) | 60 °C | 6 hours | An alternative for oligonucleotides containing sensitive dyes like TAMRA.[3][8] |

Experimental Protocols

Protocol 1: Deprotection using Ammonium Hydroxide

This protocol is a standard and widely used method for the deprotection of phenoxyacetyl-protected oligonucleotides.

Materials:

-

Crude oligonucleotide synthesized on solid support (e.g., CPG)

-

Concentrated ammonium hydroxide (28-30%)

-

Microcentrifuge tubes or appropriate vials

-

Heating block or incubator (optional)

-

SpeedVac or centrifugal evaporator

Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide to a 2 mL microcentrifuge tube.

-

Add 1 mL of concentrated ammonium hydroxide to the tube.

-

Seal the tube tightly.

-

Incubate the mixture at room temperature for 2 to 4 hours. For faster deprotection, the incubation can be carried out at 55°C for 1 hour.

-

After incubation, centrifuge the tube to pellet the solid support.

-

Carefully transfer the supernatant containing the deprotected oligonucleotide to a new, clean tube.

-

Evaporate the ammonium hydroxide solution to dryness using a SpeedVac or centrifugal evaporator.

-

Resuspend the dried oligonucleotide pellet in an appropriate buffer or water for downstream applications.

Protocol 2: "UltraMILD" Deprotection using Potassium Carbonate in Methanol

This protocol is recommended for oligonucleotides containing extremely base-sensitive modifications. It is crucial to use anhydrous methanol to prevent any potential degradation.

Materials:

-

Crude oligonucleotide synthesized on solid support

-

Anhydrous methanol

-

Potassium carbonate (K₂CO₃)

-

Glacial acetic acid

-

Microcentrifuge tubes or appropriate vials

Procedure:

-

Prepare a 0.05M solution of potassium carbonate in anhydrous methanol.

-

Transfer the solid support with the synthesized oligonucleotide to a suitable reaction vial.

-

Add 1 mL of the 0.05M potassium carbonate in methanol solution to the vial.

-

Seal the vial and incubate at room temperature for 4 hours with gentle agitation.

-

After incubation, pellet the support by centrifugation.

-

Carefully transfer the supernatant to a new tube.

-

Crucially, neutralize the solution before drying. Add 6 µL of glacial acetic acid per 1 mL of the potassium carbonate solution.

-

The neutralized solution can be diluted for direct use in purification (e.g., cartridge purification) or evaporated to dryness.[2]

Deprotection Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the deprotection workflow and the chemical logic of the phenoxyacetyl group removal.

Caption: Workflow for the deprotection of phenoxyacetyl-protected oligonucleotides.

Caption: Simplified schematic of phenoxyacetyl group removal.

References